molecular formula C16H9F2NO2 B11965365 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one

4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one

Cat. No.: B11965365
M. Wt: 285.24 g/mol
InChI Key: ZADXQCRFLKLPHJ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one is a chemical compound that belongs to the class of oxazolones Oxazolones are heterocyclic compounds containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2,4-difluorobenzylidene group and a phenyl group attached to the oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 2,4-difluorobenzaldehyde with hippuric acid. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the oxazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival. The presence of the difluorobenzylidene group enhances its binding affinity to these targets, leading to effective inhibition. Additionally, the oxazolone ring can interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzonitrile: Similar in structure but lacks the oxazolone ring.

    3,5-Bis(2,4-Difluorobenzylidene)-4-piperidone: Contains a piperidone ring instead of an oxazolone ring.

    4-(2,4-Difluorobenzylidene)-2-(4-fluorophenyl)-1H-imidazol-5-one: Contains an imidazole ring instead of an oxazolone ring

Uniqueness

4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one is unique due to its specific combination of the oxazolone ring and the 2,4-difluorobenzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

Molecular Formula

C16H9F2NO2

Molecular Weight

285.24 g/mol

IUPAC Name

(4E)-4-[(2,4-difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H9F2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H/b14-8+

InChI Key

ZADXQCRFLKLPHJ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=C(C=C3)F)F)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)F)F)C(=O)O2

Origin of Product

United States

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